![molecular formula C17H14O6 B2834814 (Z)-2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid CAS No. 859673-43-1](/img/structure/B2834814.png)
(Z)-2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid
Overview
Description
(Z)-2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid is a complex organic compound that features a furan ring, a benzofuran ring, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the 5-methylfuran-2-yl methylene intermediate: This step involves the reaction of 5-methylfuran-2-carbaldehyde with a suitable base to form the methylene intermediate.
Cyclization to form the benzofuran ring: The intermediate then undergoes cyclization with a suitable reagent to form the 3-oxo-2,3-dihydrobenzofuran ring.
Esterification and hydrolysis: The benzofuran derivative is esterified with propanoic acid, followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The furan and benzofuran rings can be oxidized under suitable conditions to form corresponding oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the furan and benzofuran rings.
Reduction: Dihydro derivatives of the compound.
Substitution: Substituted derivatives with various functional groups attached to the aromatic rings.
Scientific Research Applications
Structural Characteristics
The compound is characterized by:
- Furan and Benzofuran Rings : These aromatic structures are known for their biological activity.
- (Z) Configuration : The specific arrangement of atoms influences its reactivity.
The molecular formula is , indicating a complex structure conducive to various interactions within biological systems.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Activity Type | Mechanism | References |
---|---|---|
Antioxidant | Scavenging free radicals | |
Antimicrobial | Inhibiting bacterial growth | |
Anticancer | Inducing apoptosis in cancer cells |
The presence of both furan and benzofuran rings contributes to these activities, making it a promising candidate for further pharmacological studies.
Applications in Medicinal Chemistry
- Drug Development : The compound's unique structure allows for modifications that can lead to new therapeutic agents targeting various diseases, including cancer and infections.
- Predictive Models : Computer-aided drug design tools can be employed to predict the biological activity spectrum based on structural similarities to known active compounds.
Material Science Applications
In addition to medicinal chemistry, (Z)-2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid may have applications in material science due to its chemical properties:
- Polymer Chemistry : Potential use as a monomer or additive in the synthesis of polymers with enhanced properties.
- Coatings and Films : Its chemical structure may allow for the development of coatings with specific functional properties such as UV resistance or antimicrobial activity.
Mechanism of Action
The mechanism of action of (Z)-2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The furan and benzofuran rings could facilitate binding to specific molecular targets, while the propanoic acid moiety may enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid: Similar structure but with an acetic acid moiety instead of propanoic acid.
(Z)-2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)butanoic acid: Similar structure but with a butanoic acid moiety instead of propanoic acid.
Uniqueness
The uniqueness of (Z)-2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid lies in its specific combination of functional groups and ring structures. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Biological Activity
(Z)-2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a benzofuran moiety along with a furan substituent, which contributes to its potential pharmacological activities. The presence of the propanoic acid functional group further enhances its reactivity and interaction with biological targets. Understanding the structure-function relationship is crucial for optimizing its applications in medicinal chemistry.
Antioxidant Activity
Research indicates that compounds with furan and benzofuran structures often exhibit antioxidant properties. For instance, derivatives similar to (Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate have shown significant free radical scavenging abilities, suggesting potential therapeutic applications in oxidative stress-related diseases.
Antimicrobial Properties
The benzofuran nucleus has been associated with various biological activities, including antimicrobial effects. A study on related benzofuran derivatives demonstrated their efficacy against several bacterial strains, indicating that (Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate could possess similar properties .
Anticancer Activity
Preliminary studies suggest that this compound may exhibit anticancer activity. For example, compounds sharing structural features with (Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran have been shown to inhibit cancer cell proliferation in vitro. Specific assays indicated that these compounds could induce apoptosis in cancer cell lines through various pathways .
The mechanisms by which (Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl propionate exerts its biological effects are not fully elucidated but are hypothesized to involve interactions with specific enzymes and receptors. For instance:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways related to cancer and inflammation.
- Receptor Modulation : The compound may interact with nuclear receptors or other signaling pathways that regulate cell growth and apoptosis.
Study 1: Antioxidant Evaluation
A study evaluated the antioxidant capacity of a series of benzofuran derivatives, including those structurally related to (Z)-2-(...)-propanoic acid. The findings revealed a dose-dependent increase in antioxidant activity measured by DPPH radical scavenging assays.
Study 2: Antimicrobial Testing
In another study, the antimicrobial efficacy of various benzofuran derivatives was assessed against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to (Z)-2-(...)-propanoic acid exhibited significant antibacterial activity, suggesting potential as therapeutic agents against infections .
Data Table: Biological Activities of Related Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
5-Methylfuran | Furan ring | Antioxidant |
Benzofuran Derivatives | Benzofuran core | Antimicrobial |
Coumarin Derivatives | Aromatic ring systems | Anticancer |
Properties
IUPAC Name |
2-[[(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6/c1-9-3-4-11(21-9)8-15-16(18)13-6-5-12(7-14(13)23-15)22-10(2)17(19)20/h3-8,10H,1-2H3,(H,19,20)/b15-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNGSGYQPYLOQMO-NVNXTCNLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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